5,7,8-tribromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde
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Overview
Description
5,7,8-tribromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound, with its unique combination of bromine, fluorine, and methyl groups, exhibits interesting chemical properties that make it a subject of scientific research.
Preparation Methods
The synthesis of 5,7,8-tribromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of a quinoline derivative followed by fluorination and subsequent functional group modifications to introduce the aldehyde group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, and fluorinating agents such as Selectfluor for the introduction of the fluorine atom. Industrial production methods may employ similar strategies but optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5,7,8-tribromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or thiols (RSH).
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,7,8-tribromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 5,7,8-tribromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar compounds to 5,7,8-tribromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde include other quinoline derivatives with different substituents. For example:
5,7,8-tribromo-2-methylquinoline: Lacks the fluorine and aldehyde groups, which may result in different chemical and biological properties.
6-fluoro-2-methylquinoline-1-carbaldehyde: Lacks the bromine atoms, potentially affecting its reactivity and biological activity.
2-methyl-3,4-dihydroquinoline-1-carbaldehyde: Lacks both bromine and fluorine atoms, which may significantly alter its properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5,7,8-tribromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br3FNO/c1-5-2-3-6-7(12)10(15)8(13)9(14)11(6)16(5)4-17/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSYDDSARYTIKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C=O)C(=C(C(=C2Br)F)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br3FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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